5-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzoxazines, which are characterized by their fused aromatic and nitrogen-containing rings. This compound has garnered attention due to its potential biological activities, including anticancer properties. The presence of a bromine atom at the 5-position of the benzoxazine ring enhances its reactivity and biological efficacy.
5-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one can be sourced from various synthetic routes involving starting materials such as 2-amino phenol and chloroacetyl chloride. It is classified under organic compounds, specifically within the category of heterocycles due to the incorporation of nitrogen in its structure. The compound's structural features allow it to participate in diverse chemical reactions, making it a valuable target for synthetic organic chemistry.
The synthesis of 5-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and time to prevent side reactions. For instance, during the cyclization step, maintaining a low temperature initially (around 0°C) followed by gradual heating can optimize yield and purity .
The molecular structure of 5-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one consists of a benzene ring fused with an oxazine ring containing a nitrogen atom and a carbonyl group. The bromine atom is located at the 5-position on the benzene ring.
5-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical transformations:
The reactions often require specific conditions such as solvent choice (e.g., dimethylformamide) and temperature control to facilitate desired pathways while minimizing by-products.
The mechanism of action for 5-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one is primarily linked to its biological activities:
5-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one is stable under normal conditions but may decompose under extreme heat or acidic/basic conditions. Its reactivity is enhanced due to the presence of both the bromine atom and the carbonyl group, making it suitable for further derivatization .
5-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:
The synthesis of 5-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives classically exploits the Smiles rearrangement for benzoxazinone ring formation. As demonstrated in platelet aggregation inhibitor syntheses, this method begins with 3-bromo-4-hydroxybenzaldehyde reacting with substituted anilines via acid-catalyzed condensation to form Schiff bases. Subsequent nucleophilic displacement with chloroacetyl chloride introduces the acetyl chloride moiety, initiating Smiles rearrangement. This intramolecular O→N acyl transfer yields the 2-substituted benzoxazinone core after cyclization under mild basic conditions. Critical parameters include temperature control (0–5°C during acylation) and solvent selection (tetrahydrofuran/water mixtures), which suppress diacylation byproducts. Final recrystallization from ethanol provides yields of 65–78% with >95% purity confirmed by nuclear magnetic resonance and high-resolution mass spectrometry [1] [3].
An alternative route prioritizes O-alkylation prior to cyclization, particularly for unsubstituted benzoxazinone precursors. 2-Amino-5-bromophenol undergoes O-alkylation with ethyl bromoacetate in methyl isobutyl ketone, facilitated by potassium carbonate. The resultant ether intermediate (ethyl (2-amino-5-bromophenoxy)acetate) undergoes catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Zn/NH₄Cl), triggering spontaneous cyclization via nucleophilic attack of the amine on the ester carbonyl. This method achieves 70–85% yields of 6-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one, confirmed by distinct nuclear magnetic resonance signals: δ 4.65 (s, 2H, CH₂), 10.80 (s, 1H, NH) [4] [8]. For 5-bromo regioisomers, bromination precedes cyclization using N-bromosuccinimide in dimethylformamide at 40°C, achieving >90% regioselectivity [5].
Recent advances employ copper(I) iodide (5 mol%) in one-pot cascades to access hybrid architectures. 4-(Prop-2-yn-1-yl)-7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one reacts with aromatic aldehydes in dimethyl sulfoxide at 80°C, generating isoxazole-linked benzoxazinones via in situ hydroxylamine formation, alkyne activation, and cycloaddition. Key advantages include operational simplicity, elimination of isolating explosive intermediates, and high regioselectivity (>95% by nuclear magnetic resonance). Derivatives with electron-withdrawing aldehydes (e.g., 4-nitrobenzaldehyde) yield 82–90% products, while sterically hindered substrates (e.g., 2-naphthaldehyde) require elevated temperatures (100°C) for 70% conversion [7] [9].
Palladium(0) catalysts enable Suzuki-Miyaura couplings for biaryl-functionalized benzoxazinones. 6-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one couples with arylboronic acids (1.2 equiv) using tetrakis(triphenylphosphine)palladium(0) (3 mol%) and sodium carbonate in toluene/water (3:1). Microwave irradiation (120°C, 20 min) enhances conversion rates (>95%) while minimizing lactam ring degradation observed under prolonged heating. This method installs diverse pharmacophores (e.g., 4-(trifluoromethyl)phenyl, 3-pyridyl) critical for structure-activity relationship studies of anticancer agents [5] [8].
While direct asymmetric synthesis of 5-bromo-benzoxazinones remains underdeveloped, chiral auxiliaries facilitate enantioselective reductions for advanced intermediates. Ketone precursors (e.g., 2-(7-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetophenone) undergo rhodium(II)-catalyzed hydrogenation with (R)-BINAP (2 mol%) in methanol at 50 psi H₂. Enantiomeric excesses reach 88–92% (determined by chiral high-performance liquid chromatography), providing chiral alcohols for anticancer derivatives. Optimization studies indicate dichloromethane co-solvents (20 vol%) improve catalyst stability and enantioselectivity by 8–10% [3].
Wang resin-bound variants expedite combinatorial libraries. Resin-loaded 4-hydroxy-2-nitroaniline undergoes O-alkylation with bromoacetic acid (diisopropylcarbodiimide coupling), reduction (SnCl₂), and cyclization (triphosgene) to afford resin-bound 6-bromobenzoxazinone. Diversification via amidation (using carboxylic acid building blocks) or nucleophilic substitution (alkyl halides) precedes trifluoroacetic acid cleavage. This method generates 48 analogs in 65–92% purity (liquid chromatography–mass spectrometry) for biological screening, demonstrating utility in rapid lead optimization [5] [8].
Table 1: Key Synthetic Routes for 5-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one Derivatives
Method | Conditions | Yield Range | Key Advantages |
---|---|---|---|
Smiles Rearrangement | THF/H₂O, K₂CO₃, 0–5°C → 25°C | 65–78% | Regioselective bromination at C-5/C-7 |
O-Alkylation/Cyclization | MIBK, K₂CO₃, reflux; then Zn/NH₄Cl | 70–85% | Scalability (>100 g) |
Copper(I)-Catalyzed Cascade | CuI, DMSO, 80–100°C, 6–12 h | 70–90% | One-pot hybrid heterocycle formation |
Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, Na₂CO₃, MW, 120°C, 20 min | 80–95% | Late-stage biaryl diversification |
Solid-Phase Synthesis | Wang resin, DIC, then TFA cleavage | 65–92% (purity) | High-throughput library generation |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9